molecular formula C6H8BrN3O B13885346 (2-Bromo-5-methoxypyridin-4-yl)hydrazine

(2-Bromo-5-methoxypyridin-4-yl)hydrazine

Cat. No.: B13885346
M. Wt: 218.05 g/mol
InChI Key: SZFHCQSAMYRABW-UHFFFAOYSA-N
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Description

(2-Bromo-5-methoxypyridin-4-yl)hydrazine is a chemical compound with the molecular formula C6H7BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-methoxypyridin-4-yl)hydrazine typically involves the reaction of 2-bromo-5-methoxypyridine with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:

C6H6BrNO+N2H4H2OC6H7BrN2O+H2O\text{C}_6\text{H}_6\text{BrNO} + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_7\text{BrN}_2\text{O} + \text{H}_2\text{O} C6​H6​BrNO+N2​H4​⋅H2​O→C6​H7​BrN2​O+H2​O

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-5-methoxypyridin-4-yl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(2-Bromo-5-methoxypyridin-4-yl)hydrazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-5-methoxypyridin-4-yl)hydrazine is not fully understood. it is believed to interact with biological molecules through its hydrazine moiety, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

    5-Bromo-2-hydrazinopyridine: Similar structure but lacks the methoxy group.

    2-Bromo-5-methoxypyridin-4-yl)boronic acid: Contains a boronic acid group instead of a hydrazine moiety.

Uniqueness: (2-Bromo-5-methoxypyridin-4-yl)hydrazine is unique due to the presence of both bromine and methoxy groups on the pyridine ring, which can influence its reactivity and biological activity. The hydrazine moiety also provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H8BrN3O

Molecular Weight

218.05 g/mol

IUPAC Name

(2-bromo-5-methoxypyridin-4-yl)hydrazine

InChI

InChI=1S/C6H8BrN3O/c1-11-5-3-9-6(7)2-4(5)10-8/h2-3H,8H2,1H3,(H,9,10)

InChI Key

SZFHCQSAMYRABW-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1NN)Br

Origin of Product

United States

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